(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol
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Overview
Description
(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound features a bromine atom at the 6th position and a hydroxymethyl group at the 2nd position of the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol typically involves the bromination of 2,3-dihydrobenzofuran followed by the introduction of a hydroxymethyl group. One common method starts with the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-2,3-dihydrobenzofuran is then subjected to a Grignard reaction with formaldehyde to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution and sodium methoxide (NaOMe) for methoxy substitution.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, and chromium trioxide (CrO3) in acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: NaN3, NaOMe, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: (6-Bromo-2,3-dihydrobenzofuran-2-yl)formaldehyde, (6-Bromo-2,3-dihydrobenzofuran-2-yl)carboxylic acid.
Reduction: 2,3-Dihydrobenzofuran-2-yl)methanol.
Substitution: (6-Azido-2,3-dihydrobenzofuran-2-yl)methanol, (6-Methoxy-2,3-dihydrobenzofuran-2-yl)methanol.
Scientific Research Applications
(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and hydroxymethyl group can interact with biological targets, affecting their activity. For example, the compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxy-2,3-dihydrobenzofuran-2-yl)methanol: Similar structure but with a methoxy group instead of a bromine atom.
(6-Azido-2,3-dihydrobenzofuran-2-yl)methanol: Similar structure but with an azido group instead of a bromine atom.
(6-Bromo-3-fluoropyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a benzofuran ring.
Uniqueness
(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzofuran ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H9BrO2 |
---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
(6-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-2,4,8,11H,3,5H2 |
InChI Key |
CCALRMYUBKFBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=CC(=C2)Br)CO |
Origin of Product |
United States |
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